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Compound of Interest

Compound Name: JINJ-42165279 dihydrochloride

Cat. No.: B8295929

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fatty acid amide hydrolase (FAAH)
inhibitor, INJ-42165279, with genetic models and an alternative FAAH inhibitor, PF-04457845.
The data presented herein is intended to offer an objective evaluation of INJ-42165279's
efficacy, supported by experimental data from preclinical and clinical studies.

Executive Summary

JNJ-42165279 is a potent and selective, orally bioavailable inhibitor of fatty acid amide
hydrolase (FAAH), an enzyme responsible for the degradation of endogenous cannabinoids
like anandamide (AEA).[1][2][3] By inhibiting FAAH, JNJ-42165279 elevates the levels of AEA,
oleoylethanolamide (OEA), and palmitoylethanolamide (PEA), thereby potentiating their
signaling and exerting analgesic and anxiolytic effects.[2][3] This guide will delve into the
preclinical efficacy of INJ-42165279 in a neuropathic pain model, compare its conceptual
validation with FAAH knockout genetic models, and contrast its performance with the
alternative FAAH inhibitor, PF-04457845. Clinical trial outcomes for both compounds in relevant
indications will also be presented.

Signaling Pathway of FAAH Inhibition
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The primary mechanism of action for INJ-42165279 and other FAAH inhibitors is the
prevention of the breakdown of fatty acid amides (FAAs), most notably anandamide. This leads
to an accumulation of AEA in the synaptic cleft, enhancing the activation of cannabinoid
receptors (CB1 and CB2) and other targets like TRPV1 channels. This enhanced signaling is
believed to underlie the therapeutic effects of FAAH inhibitors.
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Caption: Mechanism of Action of JINJ-42165279.

Preclinical Efficacy: JNJ-42165279 in a Neuropathic
Pain Model

JNJ-42165279 has demonstrated significant efficacy in the spinal nerve ligation (SNL) model of
neuropathic pain in rats. This model mimics the tactile allodynia (pain from non-painful stimuli)
experienced by patients with neuropathic pain.

Experimental Data Summary:
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Paw
Treatment Dose (mglkg, Withdrawal Onset of Duration of
Group p.o.) Threshold Action Action
(%MPE)
Vehicle - Baseline - -
JNJ-42165279 3 ~20% 30 min > 4 hours
JNJ-42165279 10 ~50% 30 min > 6 hours
JNJ-42165279 30 ~80% 30 min > 8 hours
JNJ-42165279 60 >90% 30 min > 8 hours

%MPE = Maximum Possible Effect Data adapted from Keith et al., 2015.[4]

Genetic Model Validation: FAAH Knockout Mice

The efficacy of targeting FAAH is supported by studies using FAAH knockout (FAAH-/-) mice.
These mice, which genetically lack the FAAH enzyme, exhibit a phenotype consistent with the
therapeutic goals of FAAH inhibitors.

Behavioral Phenotype of FAAH Knockout Mice:
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Behavioral Test

Phenotype Observed in
FAAH-/- Mice

Interpretation

Pain Models

Hot Plate Test

Increased latency to paw

lick/jump

Reduced sensitivity to thermal

pain[5]

Formalin Test

Reduced licking/flinching

behavior

Reduced inflammatory pain

response[5]

Anxiety Models

Elevated Plus Maze

Increased time spent in open

arms

Reduced anxiety-like
behavior[6]

Light-Dark Box

Increased time spent in the

light compartment

Reduced anxiety-like behavior

Quantitative Data from FAAH Knockout Mice Studies:

Behavioral Test

Wild-Type (WT) Mice (Mean

FAAH-/- Mice (Mean *

+ SEM) SEM)
Hot Plate Latency (sec) 10.2+0.8 145+1.2
Elevated Plus Maze (% Time in

25+3 45+ 4

Open Arms)

*p < 0.05 compared to Wild-Type mice. Data are illustrative and compiled from representative

studies.[5][6]

Comparative Analysis: JNJ-42165279 vs. PF-

04457845

PF-04457845 is another well-characterized, potent, and irreversible inhibitor of FAAH.

Comparing the preclinical and clinical data of these two compounds provides valuable insights

into the therapeutic potential and challenges of FAAH inhibition.
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Preclinical Efficacy in Pain Models

While a direct head-to-head comparison in the same animal model is not readily available in
the public domain, we can compare their efficacy in different, yet relevant, models of pain.

JNJ-42165279 in Spinal Nerve Ligation (SNL) Model (Neuropathic Pain):

Dose (mglkg, p.o.) Reversal of Tactile Allodynia (%MPE)
3 ~20%
10 ~50%
30 ~80%

Data adapted from Keith et al., 2015.[4]

PF-04457845 in Complete Freund's Adjuvant (CFA) Model (Inflammatory Pain):

Reversal of Mechanical Hyperalgesia (%
Dose (mg/kg, p.o.)

Reversal)
0.1 Significant reversal
1 Maximal reversal
10 Maximal reversal

Data adapted from Ahn et al., 2011.[7]

Clinical Trial Outcomes

Both JNJ-42165279 and PF-04457845 have been evaluated in Phase 2 clinical trials for
different indications.

JNJ-42165279 in Social Anxiety Disorder (NCT02432703):[1][8][9][10]
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JNJ-42165279 (25

Outcome Measure Placebo p-value
mgl/day)
Change from Baseline o
) -29.4 (£ 27.47) -22.4 (£ 23.57) Not Significant
in LSAS Total Score
230% Improvement in
42.4% 23.6% 0.04
LSAS Total Score
CGl-I "Much" or "Very
44.1% 23.6% 0.02

Much" Improved

LSAS: Liebowitz Social Anxiety Scale; CGI-I: Clinical Global Impression of Improvement.[1][8]
[91[10]

PF-04457845 in Osteoarthritis Pain (NCT00981357):[11][12]

PF-04457845 (4 Naproxen (500 mg
Outcome Measure Placebo )

mg/day) b.i.d.)
Change from Baseline
in WOMAC Pain 0.04 - -1.13

Score

WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index. The trial was
stopped for futility as PF-04457845 was not differentiated from placebo.[11][12]

Experimental Protocols
Spinal Nerve Ligation (SNL) Model in Rats

This protocol describes the induction of neuropathic pain through the ligation of spinal nerves,
a widely used model to study tactile allodynia.
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Caption: Workflow for the Spinal Nerve Ligation (SNL) model.

Methodology:
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e Anesthesia: Rats are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

e Surgical Procedure: A dorsal midline incision is made to expose the L4-L6 vertebrae. The L5
and L6 spinal nerves are isolated and tightly ligated with silk suture.

e Wound Closure: The muscle and skin layers are sutured.

o Post-operative Care: Animals are monitored during recovery and provided with appropriate
analgesia for post-operative pain.

o Behavioral Testing: Tactile allodynia is assessed at various time points post-surgery using
von Frey filaments to measure the paw withdrawal threshold.

Complete Freund's Adjuvant (CFA) Model of
Inflammatory Pain

This protocol details the induction of localized inflammation and hyperalgesia by injecting CFA
into the paw of a rodent.
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Caption: Workflow for the Complete Freund's Adjuvant (CFA) model.

Methodology:

e Induction of Inflammation: A small volume of Complete Freund's Adjuvant (CFA) is injected
into the plantar surface of the rat's hind paw.

o Development of Pain: This induces a localized inflammatory response, leading to edema,
erythema, and hyperalgesia (increased sensitivity to pain).

e Drug Administration: The test compound (e.g., PF-04457845) or vehicle is administered
orally or via another appropriate route.
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o Behavioral Assessment: Mechanical hyperalgesia is measured at specified time points after
drug administration using an analgesiometer to determine the paw withdrawal threshold to a
mechanical stimulus.

Conclusion

The preclinical data for INJ-42165279 in the SNL model of neuropathic pain are promising,
demonstrating a dose-dependent analgesic effect.[4] The phenotype of FAAH knockout mice,
exhibiting reduced pain and anxiety-like behaviors, provides strong genetic validation for FAAH
as a therapeutic target.[5][6] When compared to the alternative FAAH inhibitor PF-04457845,
both compounds show robust efficacy in preclinical pain models. However, the clinical
translation of these findings has been mixed. While JNJ-42165279 showed some positive
signals in a Phase 2 trial for social anxiety disorder, PF-04457845 failed to demonstrate
efficacy for osteoarthritis pain.[1][8][9][10][11][12] These divergent clinical outcomes
underscore the complexities of translating preclinical efficacy to human patient populations and
highlight the importance of continued research to understand the nuances of FAAH inhibition
for different therapeutic indications.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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